molecular formula C20H18OS2 B12562234 3,5-Bis[(phenylsulfanyl)methyl]phenol CAS No. 168414-96-8

3,5-Bis[(phenylsulfanyl)methyl]phenol

Katalognummer: B12562234
CAS-Nummer: 168414-96-8
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: OXVSLSACLOETKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis[(phenylsulfanyl)methyl]phenol is an organic compound with the molecular formula C20H18OS2. This compound features a phenol group substituted with two phenylsulfanyl groups at the 3 and 5 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(phenylsulfanyl)methyl]phenol typically involves the reaction of 3,5-dihydroxybenzyl alcohol with phenylthiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups are replaced by phenylsulfanyl groups .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced catalysts and purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,5-Bis[(phenylsulfanyl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Bis[(phenylsulfanyl)methyl]phenol involves its interaction with various molecular targets. The phenylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Bis[(phenylsulfanyl)methyl]phenol is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical reactivity and potential biological activities. These groups can undergo various chemical transformations, making the compound versatile for different applications .

Eigenschaften

CAS-Nummer

168414-96-8

Molekularformel

C20H18OS2

Molekulargewicht

338.5 g/mol

IUPAC-Name

3,5-bis(phenylsulfanylmethyl)phenol

InChI

InChI=1S/C20H18OS2/c21-18-12-16(14-22-19-7-3-1-4-8-19)11-17(13-18)15-23-20-9-5-2-6-10-20/h1-13,21H,14-15H2

InChI-Schlüssel

OXVSLSACLOETKF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SCC2=CC(=CC(=C2)O)CSC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.